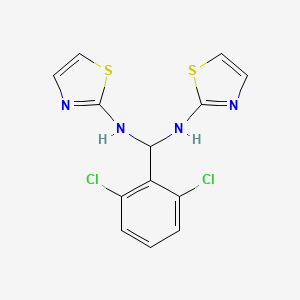
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core and a quinoline moiety, connected through a pentyl linker. The presence of methoxy and phenoxy groups further adds to its chemical diversity.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Isoindole Core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring is introduced through a nucleophilic substitution reaction, often using a quinoline derivative and a suitable leaving group.
Attachment of the Pentyl Linker: The pentyl linker is incorporated via a coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling.
Addition of Methoxy and Phenoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions, using methoxy and phenoxy reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and phenoxy groups, introducing new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids and bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the core.
Quinoline derivatives: These compounds have a quinoline moiety but may lack the isoindole core or have different substituents.
Methoxy and Phenoxy derivatives: These compounds contain methoxy and phenoxy groups but may have different core structures.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(5-((6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)amino)pentyl)- lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
61895-57-6 |
|---|---|
Molecular Formula |
C30H29N3O5 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[5-[[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]amino]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H29N3O5/c1-36-20-12-14-21(15-13-20)38-28-24-11-8-17-32-27(24)25(19-26(28)37-2)31-16-6-3-7-18-33-29(34)22-9-4-5-10-23(22)30(33)35/h4-5,8-15,17,19,31H,3,6-7,16,18H2,1-2H3 |
InChI Key |
ZCKBXAJACLGXSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)NCCCCCN4C(=O)C5=CC=CC=C5C4=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


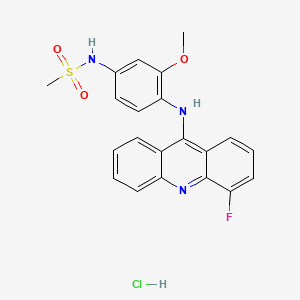
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
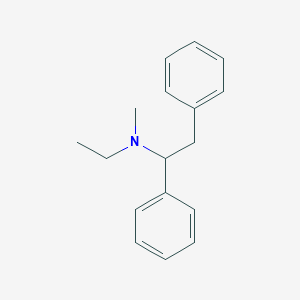

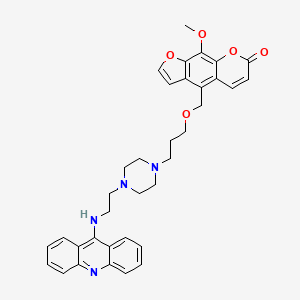
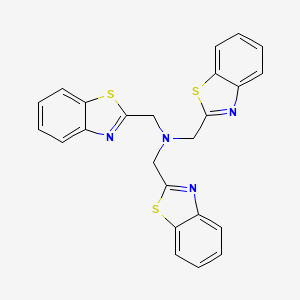
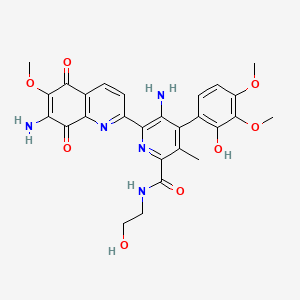
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
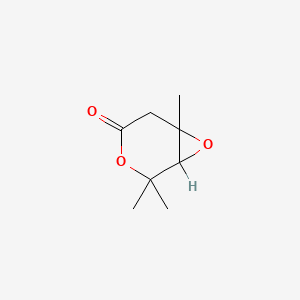
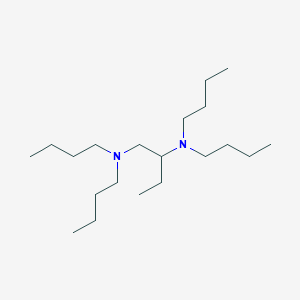

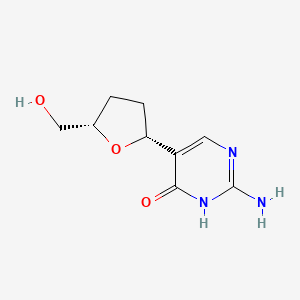
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
